molecular formula FeHO5P B14620719 Iron(4+) hydroxide phosphate (1/1/1) CAS No. 58856-74-9

Iron(4+) hydroxide phosphate (1/1/1)

Cat. No.: B14620719
CAS No.: 58856-74-9
M. Wt: 167.82 g/mol
InChI Key: AFSWOABZOLEQMR-UHFFFAOYSA-J
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Description

Iron(4+) hydroxide phosphate (1/1/1) is a useful research compound. Its molecular formula is FeHO5P and its molecular weight is 167.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron(4+) hydroxide phosphate (1/1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron(4+) hydroxide phosphate (1/1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

58856-74-9

Molecular Formula

FeHO5P

Molecular Weight

167.82 g/mol

IUPAC Name

iron(4+);hydroxide;phosphate

InChI

InChI=1S/Fe.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+4;;/p-4

InChI Key

AFSWOABZOLEQMR-UHFFFAOYSA-J

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Fe+4]

Origin of Product

United States

Current Research Landscape and Fundamental Aspects of Iron 4+ Hydroxide Phosphate Systems

Nomenclature and Chemical Identity in Academic Contexts

Iron(4+) hydroxide (B78521) phosphate (B84403) (1/1/1) is an inorganic compound with the chemical formula Fe(OH)PO₄. In this nomenclature, "Iron(4+)" specifies that the iron atom exists in the +4 oxidation state, also known as Iron(IV) or ferryl iron. The "(1/1/1)" designation signifies a stoichiometric ratio of one iron(4+) ion to one hydroxide ion (OH⁻) and one phosphate ion (PO₄³⁻).

While the name provides a clear stoichiometric description, the compound is not commonly encountered in introductory chemistry. Its study is generally confined to advanced inorganic chemistry and materials science research. The Chemical Abstracts Service (CAS) has assigned the number 58856-74-9 to this compound, providing a unique identifier for database searches and regulatory purposes.

Below is a data table summarizing the key chemical identity information for Iron(4+) hydroxide phosphate (1/1/1).

PropertyValue
Systematic Name Iron(4+) hydroxide phosphate (1/1/1)
Chemical Formula Fe(OH)PO₄
CAS Number 58856-74-9
Molecular Weight 168.83 g/mol
Composition Iron (Fe), Oxygen (O), Hydrogen (H), Phosphorus (P)

Overview of Iron Species in Hydroxide-Phosphate Chemistry

The chemistry of iron is dominated by the +2 (ferrous) and +3 (ferric) oxidation states. However, higher oxidation states, such as Iron(IV), play crucial roles in various chemical and biological processes. Understanding the relevance of Iron(IV) and the context provided by the more common iron(II) and iron(III) species is essential for appreciating the potential significance of Iron(4+) hydroxide phosphate.

High-valent iron species, particularly Iron(IV), are no longer considered mere chemical curiosities. They are now recognized as key intermediates in a wide range of enzymatic and synthetic catalytic cycles. Often referred to as ferryl species, these highly reactive entities are characterized by an iron-oxygen double bond (Fe=O).

Key Roles of Iron(IV) Species:

Biocatalysis: Iron(IV)-oxo intermediates are pivotal in the catalytic cycles of several iron-containing enzymes, most notably cytochrome P450. These enzymes are responsible for a vast array of oxidation reactions in biological systems, including drug metabolism and steroid synthesis.

Synthetic Catalysis: Inspired by nature, chemists have developed synthetic iron-based catalysts that utilize Iron(IV) intermediates to perform challenging oxidation reactions. These reactions are often more environmentally benign and cost-effective compared to those using precious metal catalysts.

Environmental Chemistry: The reactivity of Iron(IV) species makes them relevant in advanced oxidation processes for water treatment, where they can degrade persistent organic pollutants.

The stability of Iron(IV) is highly dependent on its coordination environment. The presence of specific ligands, such as the porphyrin ring in heme enzymes, is crucial for stabilizing this high oxidation state and tuning its reactivity. While the existence of a stable Iron(4+) hydroxide phosphate compound is not widely documented, the established chemistry of Iron(IV) suggests that under the right conditions, such a species could potentially be formed.

The vast majority of research on iron-phosphate-hydroxide systems has focused on the more common iron(II) and iron(III) oxidation states. These systems are of immense importance in geology, agriculture, and materials science.

Iron(II) Systems: In the presence of phosphate and under reducing conditions, iron(II) can form the mineral vivianite (B12648973), Fe₃(PO₄)₂·8H₂O. Vivianite is a hydrated iron(II) phosphate that plays a significant role in phosphorus cycling in anoxic sediments and soils. The formation of vivianite can sequester phosphate, impacting its bioavailability for plants and microorganisms.

Iron(III) Systems: Under oxidizing conditions, iron(III) readily forms insoluble compounds with phosphate and hydroxide. Iron(III) phosphates, such as strengite (FePO₄·2H₂O), are common minerals in soils and sediments. Iron(III) hydroxides and oxyhydroxides, like goethite (α-FeOOH) and ferrihydrite, have a high affinity for phosphate and can strongly adsorb it onto their surfaces. This adsorption process is a key mechanism for controlling phosphorus mobility in the environment.

The interaction between iron and phosphate is strongly pH-dependent. In acidic conditions, the formation of iron phosphates is favored, while in neutral to alkaline conditions, the adsorption of phosphate onto iron hydroxides becomes more dominant.

The following table summarizes some of the key iron(II) and iron(III) hydroxide and phosphate minerals.

MineralChemical FormulaOxidation State of Iron
VivianiteFe₃(PO₄)₂·8H₂O+2
StrengiteFePO₄·2H₂O+3
Goethiteα-FeOOH+3
BerauniteFe²⁺Fe³⁺₅(PO₄)₄(OH)₅·4H₂O+2 and +3

Historical Development of Research on Iron Hydroxide-Phosphate Complexes

The study of iron hydroxide-phosphate complexes has a long history, deeply rooted in the fields of mineralogy and agricultural chemistry.

Early Mineralogical Studies: The initial research into these complexes began with the identification and characterization of naturally occurring minerals. Vivianite was named in 1817 after the English mineralogist John Henry Vivian. wikipedia.org Strengite was first described in 1877. These early studies focused on the macroscopic properties and elemental composition of these minerals.

Agricultural and Soil Science: In the early 20th century, the importance of iron-phosphate interactions in soils became a major focus of agricultural research. Scientists recognized that the formation of insoluble iron phosphates could render phosphorus unavailable to plants, a phenomenon known as "phosphate fixation." This led to extensive research on the chemistry of these compounds in soil environments.

Geochemical and Environmental Research: With the rise of environmental science in the mid-20th century, the role of iron hydroxide-phosphate complexes in controlling nutrient cycling and contaminant transport in natural waters and sediments became a significant area of investigation.

Materials Science and Battery Technology: More recently, iron phosphates, particularly lithium iron phosphate (LiFePO₄), have garnered immense interest as cathode materials for lithium-ion batteries. This has spurred a new wave of research focused on the synthesis, structure, and electrochemical properties of these materials. John B. Goodenough's research group is credited with the discovery of LiFePO₄ as a cathode material in 1996. bntbattery.com

While the historical focus has been on iron(II) and iron(III) compounds, the growing understanding of high-valent iron species in chemistry and biology opens up new avenues for exploring the potential existence and role of compounds like Iron(4+) hydroxide phosphate. Future research in this area may uncover novel materials with unique catalytic or electrochemical properties.

Synthetic Methodologies and Preparation Routes for Iron Hydroxide Phosphate Compounds

In Situ Formation Techniques and Controlled Precipitation

In situ formation techniques involve the generation of iron hydroxide-phosphate directly within the reaction medium. This approach is often utilized in water treatment processes for the removal of phosphate (B84403), where the controlled precipitation of these compounds is essential for achieving high removal efficiencies.

The molar ratio of the precursor reactants, particularly the ratio of iron ions to hydroxide (B78521) ions, plays a significant role in the formation and properties of the resulting iron hydroxide precipitates. Studies have shown that varying the molar ratio of Fe³⁺ to OH⁻ can influence the effectiveness of phosphate removal. For instance, a higher proportion of hydroxyl ions can lead to a greater phosphate removal rate per unit mass of iron hydroxide. This is attributed to the formation of more active adsorption sites on the surface of the in situ formed iron hydroxide flocs. The compatibility of the iron hydroxide with the pH of the raw water is also enhanced at higher hydroxyl ion proportions.

The interaction between iron ions and phosphate is also dependent on their molar ratio. In systems where both hydroxide and phosphate ions compete for reaction with iron cations, the relative concentrations will dictate the nature of the precipitate formed.

Reactant RatioObservationReference
Fe³⁺:OH⁻ (varied)Higher hydroxyl proportion enhances phosphate removal rate. researchgate.net
Fe(II) to Phosphate (1.0 equivalence)pH of maximum orthophosphate removal is approximately 8.0. koreascience.kr
Fe(III) to Phosphate (1.0 equivalence)pH of maximum orthophosphate removal is close to 3.5. koreascience.kr

The pH of the reaction medium is a critical parameter that governs the precipitation and hydrolysis of iron ions and the subsequent formation of iron hydroxide-phosphate compounds. The solubility of iron phosphates and iron hydroxides is highly pH-dependent.

Pure ferric phosphate tends to precipitate at a pH below 3.5. As the pH increases from 3.5 to 4.5, a mixture of ferric phosphate and ferric hydroxide precipitates, with the proportion of ferric hydroxide increasing with pH. Above a pH of 4.5, the precipitate is predominantly ferric hydroxide. However, the removal of phosphate from solution can occur effectively over a wider pH range, from approximately 4 to 9, suggesting that adsorption of phosphate ions onto the surface of pre-formed iron hydroxide flocs is also a significant mechanism. researchgate.netrsc.org The optimal pH for phosphate removal using in situ formed iron hydroxide has been reported to be in the range of 6 to 7. researchgate.netmrs-k.or.kr

The precipitation of iron hydroxide itself is also pH-controlled. For instance, iron hydroxide can be precipitated from iron salt solutions by adjusting the pH to a range of 3.5 to 4.5. researchgate.net This pre-formed iron hydroxide can then be used as a precipitant for phosphates. The process of precipitating iron as a hydroxide at a specific pH is a key step in separating it from other metal ions and preparing a pure precursor for subsequent reactions. nih.gov

pH RangePredominant Precipitate/ProcessReference
< 3.5Ferric phosphate rsc.org
3.5 - 4.5Mixture of ferric phosphate and ferric hydroxide rsc.org
> 4.5Ferric hydroxide rsc.org
6.0 - 7.0Maximum phosphate removal rate with in situ formed iron hydroxide researchgate.netmrs-k.or.kr
3.5 - 4.5Precipitation of iron hydroxide from iron salt solutions researchgate.net

Coprecipitation Methods for Iron Phosphate Precursors

Coprecipitation is a widely employed and economically viable method for the synthesis of iron phosphate precursors due to its operational simplicity. mdpi.com This technique involves the simultaneous precipitation of iron ions and phosphate ions from a solution to form a solid precursor material. The properties of the resulting material are highly dependent on the reaction conditions.

The choice of reagents and the control of their concentrations are fundamental to the coprecipitation process. Commonly used iron sources include ferric nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) and iron(III) chloride (FeCl₃). mrs-k.or.kr The phosphate source is typically phosphoric acid (H₃PO₄). mrs-k.or.kr A precipitating agent, such as ammonium (B1175870) hydroxide (NH₄OH), is often used to adjust the pH and induce precipitation. mrs-k.or.kr

The concentration of the reactant solutions is a key parameter that can be adjusted to control the particle size and morphology of the synthesized iron phosphate. For instance, in the synthesis of FePO₄ precursors, solutions of Fe(NO₃)₃ and H₃PO₄ with a concentration of 1 M have been used. mrs-k.or.kr The concentration of the precipitating agent, such as a 3 M NH₄OH solution, is also carefully controlled to maintain the desired pH. mrs-k.or.kr

Temperature and stirring rate are critical process parameters that influence the nucleation and growth of particles during coprecipitation, thereby affecting the crystallite size, morphology, and purity of the final product.

The reaction temperature can affect the kinetics of the precipitation process. For the synthesis of iron phosphate precursors, a temperature of 60 °C has been utilized. mrs-k.or.kr Increasing the temperature can shorten the induction period and the time required for the phase transformation from amorphous to crystalline forms of iron phosphate dihydrate. mdpi.com

The stirring rate influences the homogeneity of the reaction mixture and the mass transfer of reactants, which in turn affects the particle size distribution. A stirring speed of 900 RPM has been reported for the synthesis of FePO₄ precursors in a continuous stirring tank reactor (CSTR). mrs-k.or.kr Studies on the synthesis of iron oxide nanoparticles have shown that the stirring rate is a highly influential parameter affecting the crystallite size. researchgate.net Optimization of the stirring rate is crucial for producing particles with a narrow size distribution and desired morphology.

ParameterValue/ObservationReference
Iron PrecursorFerric nitrate nonahydrate mrs-k.or.kr
Phosphate PrecursorPhosphoric acid mrs-k.or.kr
Precipitating AgentAmmonium hydroxide mrs-k.or.kr
Reactant Concentration1 M for Fe(NO₃)₃ and H₃PO₄ mrs-k.or.kr
Temperature60 °C for FePO₄ synthesis mrs-k.or.kr
Stirring Rate900 RPM for FePO₄ synthesis mrs-k.or.kr
Effect of Stirring RateSignificantly affects crystallite size of iron oxide nanoparticles researchgate.net

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline inorganic materials from aqueous solutions under elevated temperature and pressure. This technique allows for precise control over the size, morphology, and crystallinity of the resulting particles.

In the context of iron hydroxide-phosphate compounds, hydrothermal methods have been successfully employed to synthesize various phases. For example, iron hydroxyl phosphate hydrate (B1144303) (Fe₁.₁₉(PO₄)(OH)₀.₅₇(H₂O)₀.₄₃) has been obtained through hydrothermal synthesis at 220 °C for 6 hours. researchgate.net Another study reports the synthesis of Fe₅(PO₄)₄(OH)₃·2H₂O microspheres via a one-step hydrothermal method using FeCl₃·6H₂O and NaNH₄HPO₄ as initial materials. osti.gov

The reaction products in hydrothermal synthesis are highly dependent on the experimental conditions, including the precursors, the molar ratio of reactants, the pH of the solution, the reaction temperature, and the reaction time. For instance, the reaction of FeCl₃, H₃PO₄, and urea (B33335) at 180 °C can lead to the formation of different iron(III) phosphate compounds depending on the Fe:P:C molar ratio. researchgate.net This highlights the ability of the hydrothermal method to selectively crystallize different phases by tuning the synthesis parameters.

Compound SynthesizedPrecursorsTemperatureTimeReference
Fe₁.₁₉(PO₄)(OH)₀.₅₇(H₂O)₀.₄₃Not specified220 °C6 hours researchgate.net
Fe₅(PO₄)₄(OH)₃·2H₂OFeCl₃·6H₂O, NaNH₄HPO₄Not specifiedNot specified osti.gov
Various Iron(III) PhosphatesFeCl₃, H₃PO₄, Urea180 °CNot specified researchgate.net

Controlled Preparation of Specific Iron Hydroxide Phases

The ability to control the synthesis of specific iron hydroxide phases is fundamental to tailoring materials for applications like phosphate removal. The chosen preparation route directly influences the crystalline nature, specific surface area, and the number of active sites (hydroxyl groups) of the resulting iron hydroxide, which are key factors in its interaction with phosphates. researchgate.net

Hydrolysis of iron salt solutions is a common method for producing iron hydroxides. This process can be performed under different heating conditions, which significantly affects the final product's characteristics.

Open-Heating Hydrolysis: In this method, an iron salt solution (e.g., FeCl₃) is heated in an open vessel, typically in an oven. This process often leads to the formation of more crystalline structures. For instance, open-heating hydrolysis has been shown to produce akageneite (β-FeOOH), a specific polymorph of iron oxyhydroxide. researchgate.net

Closed-Heating Hydrolysis: This technique involves heating the iron salt solution in a sealed container, such as an autoclave. The conditions of high pressure and temperature in a closed system can lead to different crystalline phases compared to open heating. Research has demonstrated that closed-heating hydrolysis can also yield akageneite. researchgate.net

The choice between open and closed systems allows for the selection of different crystalline properties, which in turn affects the material's surface area and adsorption capabilities.

Precipitation induced by the addition of a base is a versatile and widely used method to synthesize iron hydroxides. The choice of the precipitating agent and the control of pH are crucial variables that determine the properties of the resulting material. researchgate.netgoogle.com This method involves raising the pH of an iron salt solution, causing the precipitation of iron hydroxide. google.com

Urea: The use of urea as a precipitating agent involves its thermal decomposition, which slowly and homogeneously releases hydroxide ions into the solution. This gradual increase in pH facilitates the formation of uniform particles. Iron hydroxides prepared via the urea method have been identified as akageneite. researchgate.net

Sodium Hydroxide (NaOH): The rapid addition of a strong base like NaOH to an iron chloride solution results in the formation of amorphous iron hydroxide precipitates. researchgate.netnih.gov These amorphous structures typically possess a higher specific surface area compared to their crystalline counterparts. researchgate.net

Ammonia/Ammonium Chloride (NH₃/NH₄Cl): Using a buffer solution of NH₃/NH₄Cl allows for precise pH control during precipitation, typically stabilizing the pH between 8 and 9. This method also yields amorphous iron hydroxide precipitates with a high specific surface area. researchgate.net Research has shown that among various base-mediated methods, the iron hydroxide prepared with the NH₃/NH₄Cl buffer exhibits the highest phosphorus adsorption performance, which is attributed to its high surface area and the abundance of hydroxyl species. researchgate.net

The following table summarizes the characteristics of iron hydroxides prepared by different methods.

Preparation MethodPrecipitating AgentResulting PhaseSpecific Surface Area (m²/g)
Open-Heating Hydrolysis-AkageneiteData Not Specified
Closed-Heating Hydrolysis-AkageneiteData Not Specified
PrecipitationUreaAkageneiteData Not Specified
PrecipitationNaOHAmorphous242
PrecipitationNH₃/NH₄ClAmorphous315

Enzyme-Mediated Synthesis of Iron(IV) Hydroxide Complexes for Mechanistic Studies

In biological systems, high-valent iron intermediates play crucial roles in a variety of enzymatic reactions. The controlled, enzyme-mediated synthesis of iron(IV) hydroxide (Fe(IV)-OH) complexes is vital for studying the mechanisms of enzymes like cytochrome P450. researchgate.netnih.govnih.gov These enzymes can activate C-H bonds in substrates through a catalytic cycle involving high-valent iron-oxo and iron-hydroxide species. nih.gov

Researchers have successfully prepared an iron(IV) hydroxide complex within a P450 enzyme (CYP158) in yields of 90% or greater. researchgate.netnih.gov This preparation allows for detailed spectroscopic and mechanistic investigation. The process involves the reaction of the enzyme's active catalytic intermediate, known as Compound I (a ferryl-radical species), with a substrate. Compound I abstracts a hydrogen atom from the substrate, leading to the formation of the Fe(IV)-OH species, also referred to as Compound II, and a substrate radical. nih.gov

The characterization of this enzymatically synthesized Fe(IV)-OH complex has been achieved using multiple techniques:

Mössbauer Spectroscopy: Provides information about the iron center's oxidation and spin states.

UV-Visible Spectroscopy: Used to monitor the formation and decay of different intermediates in the catalytic cycle. researchgate.net

X-ray Absorption Spectroscopy: Helps determine the local structure around the iron atom, including bond lengths. The Fe-O bond length in the P450 Compound II (Fe(IV)-OH) was found to be 1.84 Å. researchgate.net

Neutron Crystallography: This technique has been used to directly observe the protonation state of the ferryl heme, confirming the presence of a Fe(IV)-OH species in the Compound II intermediate of a heme peroxidase. researchgate.net

These studies have revealed that the cysteine thiolate ligand coordinated to the iron in cytochrome P450 enzymes significantly increases the pKa of the iron(IV) hydroxide complex to a value of 11.9. researchgate.netnih.gov This high pKa is believed to be crucial for preventing undesirable side reactions and favoring the productive oxidation of the substrate. nih.govnih.gov

CompoundEnzyme SystemKey CharacteristicSignificance
Iron(IV) Hydroxide (Compound II)Cytochrome P450 (CYP158)pKa = 11.9Prevents deleterious auto-oxidation of the enzyme. nih.govnih.gov
Iron(IV) Hydroxide (Compound II)Cytochrome P450 (CYP158)Fe-O Bond Length = 1.84 ÅStructural confirmation of the Fe(IV)-OH species. researchgate.net

Fourier Transform Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a sample. By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to probe the vibrational modes of molecular bonds, offering a fingerprint of the compound's chemical composition.

In iron hydroxide-phosphate systems, FT-IR spectra are characterized by distinct absorption bands corresponding to hydroxyl (OH) and phosphate (PO₄) groups. The vibrations of these groups are sensitive to their local chemical environment, including bonding to the iron center and hydrogen bonding.

The hydroxyl groups typically exhibit stretching vibrations in the high-frequency region of the spectrum. For instance, in iron(II) phosphate octahydrate, the O-H stretching mode associated with water groups appears around 3660 cm⁻¹ researchgate.net. In materials like goethite (α-FeOOH), characteristic absorption bands are also present in the lower frequency region, which can be influenced by the adsorption of other species chemrxiv.org.

Phosphate groups give rise to several characteristic vibrations due to the P-O bonds. The strongest bands are typically the asymmetric and symmetric stretching modes of the PO₄ tetrahedron. Studies on iron phosphate and related materials have identified these key vibrations:

Asymmetric P-O Stretching (ν₃): This vibration often appears as a strong, broad band. In iron(II) phosphate, a strong band is observed at 1050 cm⁻¹ researchgate.net. For phosphate sorbed on iron hydroxide gel, bands are seen at 1110 cm⁻¹ and 1100 cm⁻¹ depending on the pH tandfonline.com.

Symmetric P-O Stretching (ν₁): A distinct band for this mode is found at 979 cm⁻¹ in iron(II) phosphate researchgate.net.

Bending Modes (ν₄, ν₂): The P-O bending vibrations occur at lower frequencies, such as the band at 579 cm⁻¹ in iron(II) phosphate researchgate.net.

The precise position of these bands can shift based on factors like pH, hydration state, and the nature of the coordination between the phosphate and iron ions chemrxiv.orgtandfonline.com.

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Iron Hydroxide-Phosphate Systems.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Hydroxyl (O-H) Stretching ~3660 researchgate.net
Phosphate (P-O) Asymmetric Stretching 1050 - 1110 researchgate.nettandfonline.com
Phosphate (P-O) Symmetric Stretching ~979 researchgate.net

FT-IR spectroscopy is instrumental in providing direct evidence for ligand exchange reactions at the surface of iron hydroxides. This process, where phosphate ions in solution displace surface hydroxyl groups or water molecules, is a fundamental mechanism for the binding of phosphate to iron-containing materials.

Kinetic studies using Attenuated Total Reflectance FT-IR (ATR-FTIR) have monitored this process in real-time. When an iron (oxyhydr)oxide film is exposed to a phosphate solution, new absorption bands appear in the spectrum, corresponding to the newly formed iron-phosphate surface complexes nih.govacs.org. The appearance of spectral components around 1110 cm⁻¹, 1049 cm⁻¹, and 1003 cm⁻¹ are characteristic of surface-bound phosphate, indicating a successful ligand exchange acs.org.

The rate of this exchange can also be inferred from the spectroscopic data. Research shows that the ligand exchange process between aqueous phosphate and surface water or hydroxyl groups is the fastest, suggesting a high affinity of phosphate for the iron hydroxide surface nih.govacs.org. It is considered that under weakly acidic conditions, phosphate ions bind to amorphous iron(III) hydroxide particles via ligand exchange with surface OH⁻ groups researchgate.net. The changes observed in the FT-IR spectra upon interaction thus serve as definitive proof of the chemical transformation occurring at the material's surface.

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, most notably ⁵⁷Fe. It provides precise information on the oxidation state (e.g., Fe²⁺, Fe³⁺, Fe⁴⁺), spin state, and coordination geometry of iron atoms within a material, making it indispensable for characterizing complex iron compounds carleton.edu.

Iron(IV), a high-valent oxidation state, is often found in transient intermediates in biological and chemical oxidation reactions acs.orgnih.gov. Mössbauer spectroscopy is one of the key techniques used to identify and characterize these fleeting species wikipedia.org.

The Mössbauer parameters, namely the isomer shift (δ) and the quadrupole splitting (ΔE_Q), are distinctive for Fe(IV). The isomer shift for Fe(IV) species is typically found in a range close to 0.00 mm/s, which is significantly lower than that for more common Fe(III) and Fe(II) states. The quadrupole splitting provides information about the symmetry of the electronic environment around the iron nucleus.

Studies on synthesized iron(IV) complexes have reported the following Mössbauer parameters, which are crucial for identifying this oxidation state.

Table 2: Representative Mössbauer Parameters for Iron(IV) Species.

Compound/Species Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔE_Q) (mm/s) Temperature (K) Reference
[FeIV(O)(TMCS)]⁺ 0.03 0.60 4.2 wikipedia.org
[(L⁵)FeIV=NTs]²⁺ 0.02 1.58 80 acs.org
[(L⁶)FeIV=NTs]²⁺ 0.01 1.10 80 acs.org

Note: Isomer shifts are typically reported relative to α-iron at room temperature.

The stability of these species can also be tracked using this technique. For example, ⁵⁷Fe Mössbauer spectroscopy has demonstrated that in aqueous solutions, tetra-oxy iron(IV) species can convert into Fe(III) within seconds rsc.org.

Mössbauer spectroscopy is particularly adept at differentiating between iron species in distinct local environments, such as those found in core-shell nanoparticles. This capability allows for the structural characterization of materials where, for example, a ferrous (Fe²⁺) core might be encapsulated by a ferric (Fe³⁺) shell.

The technique can distinguish Fe²⁺ from Fe³⁺ based on their significantly different isomer shifts and quadrupole splittings. Furthermore, it can identify specific mineral phases based on their characteristic hyperfine parameters, including the internal magnetic field (H_int) for magnetically ordered materials like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃) elsevierpure.com.

In studies of environmental or synthesized mineral transformations, Mössbauer spectroscopy has been used to trace the fate of iron. It can detect the dissolution of primary minerals and the formation of new, nanocrystalline phases that often contain both reduced (Fe²⁺) and oxidized (Fe³⁺) forms of iron eos.org. This makes it a powerful tool for identifying the presence and form of ferrous hydroxide or other Fe(II) phases within complex structures like soil aggregates or engineered core-shell particles.

Ultraviolet/Visible (UV/Vis) Spectroscopy for Electronic Transitions and Complexation

Ultraviolet/Visible (UV/Vis) spectroscopy probes the electronic transitions within a molecule or ion. In the context of iron compounds, this technique is sensitive to the oxidation state of iron, its coordination environment, and the nature of its ligands. The absorption of light in the UV and visible regions corresponds to the promotion of electrons from lower to higher energy orbitals.

For iron(IV) species, which are often colored, UV/Vis spectroscopy is a primary characterization method. The spectra of high-valent oxoiron(IV) complexes show intense and distinctive absorption bands. For example, a thiolate-ligated oxoiron(IV) species is deep blue and exhibits strong absorption peaks at 460 nm, 570 nm, 850 nm, and 1050 nm wikipedia.org. Another pale green cyclam oxoiron(IV) complex shows a characteristic absorption maximum at 820 nm wikipedia.org. These absorptions are related to d-d electronic transitions and ligand-to-metal charge transfer (LMCT) bands.

UV/Vis spectroscopy is also highly effective for studying the complexation of iron with phosphate. The formation of an iron-phosphate complex leads to changes in the electronic environment of the iron center, which in turn alters the UV/Vis absorption spectrum nih.gov. For instance, iron phosphate itself displays a characteristic absorption band around 308 nm, which is attributed to a P-O charge transfer transition researchgate.net. The formation of a complex between Fe(III) and a ligand can produce a new, colored species with a distinct absorption maximum, a principle widely used for the spectrophotometric determination of iron nih.gov. Monitoring changes in the absorbance or the position of absorption maxima can thus provide evidence for and quantify the extent of iron-phosphate complexation.

Table 3: Selected UV/Vis Absorption Maxima for Iron Species.

Species Color Absorption Maxima (λ_max) Transition Type (Tentative) Reference
Thiolate-ligated oxoiron(IV) Deep Blue 460, 570, 850, 1050 nm d-d / LMCT wikipedia.org
Cyclam oxoiron(IV) Pale Green 820 nm d-d / LMCT wikipedia.org
Iron Phosphate Colorless ~308 nm P-O Charge Transfer researchgate.net

An in-depth analysis of iron hydroxide-phosphate materials is crucial for understanding their role in various chemical and environmental processes. This article focuses on the advanced spectroscopic and microscopic characterization of a specific compound, Iron(4+) hydroxide phosphate (1/1/1), detailing the modern analytical techniques used to elucidate its structure, composition, and behavior.

Theoretical and Computational Studies of Iron Hydroxide Phosphate Interactions

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of iron hydroxide-phosphate interactions, DFT is employed to determine the properties of surface complexes, including their optimized geometries and electronic charge distributions. nih.govnih.govmdpi.com

A crucial step in computational modeling is determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. For the interaction between phosphate (B84403) and iron hydroxides, such as goethite, researchers model various possible surface complexes to find their lowest energy state. researchgate.net Quantum mechanical calculations have been used to model six potential surface complexes: deprotonated, monoprotonated, and diprotonated versions of both bridging bidentate and monodentate complexes. researchgate.netnih.gov

The optimization process involves calculating the forces on each atom and adjusting their positions until a configuration representing a minimum on the potential energy surface is found. researchgate.net To confirm that the optimized structure is a true minimum rather than a transitional state, frequency calculations are performed to ensure there are no imaginary frequencies. researchgate.net These calculations have been instrumental in understanding how phosphate binds to iron hydroxide (B78521) surfaces, suggesting that different configurations, such as a diprotonated bidentate complex or a monoprotonated monodentate complex, may be favored under varying pH conditions. researchgate.netnih.gov

Table 1: Modeled Phosphate Surface Complexes on Iron Hydroxide This table is generated based on data from computational studies.

Complex Type Protonation State Description
Bridging Bidentate Diprotonated Phosphate binds to two iron atoms, with two protons attached.
Bridging Bidentate Monoprotonated Phosphate binds to two iron atoms, with one proton attached.
Bridging Bidentate Deprotonated Phosphate binds to two iron atoms, with no protons attached.
Monodentate Diprotonated Phosphate binds to one iron atom, with two protons attached.
Monodentate Monoprotonated Phosphate binds to one iron atom, with one proton attached.

DFT calculations provide detailed information about the electronic structure of the iron hydroxide-phosphate complexes. This includes the distribution of electron density and the nature of the chemical bonds formed. Analysis of the electronic structure helps in understanding the stability and reactivity of these complexes. For instance, studies on heterosite FePO₄ have used techniques like soft X-ray absorption spectroscopy to elucidate the valence state of iron 3d electrons and the degree of covalency in the Fe-O bonds. nih.gov

The interaction between iron and phosphate involves the overlap of atomic orbitals, leading to the formation of molecular orbitals and charge transfer between the atoms. msaweb.org Calculations can reveal how electron density is redistributed upon complex formation. For example, in monodentate-bonded phosphate, Fe–O bonding is optimized while P–O bonding is weakened; the opposite is true for bidentate-bonded phosphate. researchgate.net This analysis of electronic effects on bonds like Fe-O-P is critical for interpreting vibrational spectra and understanding the fundamental nature of the surface interaction. nih.gov

Molecular Orbital (MO) Calculations for Bonding Configuration

Molecular Orbital theory provides a framework for understanding the chemical bonds within a molecule in terms of the combination of atomic orbitals. MO calculations are used to determine the energies and compositions of these molecular orbitals, which in turn explains the bonding configuration between phosphate and iron hydroxide surfaces. nih.govresearchgate.net

Studies have modeled both monodentate and bidentate bonding configurations. researchgate.net In a monodentate complex, the phosphate ion binds to a single iron atom on the hydroxide surface. In a bidentate complex, it binds to two adjacent iron atoms. researchgate.net MO calculations, such as the Extended-Hückel method, have been used to assign spectral features from techniques like X-ray Absorption Near Edge Structure (XANES) to specific electronic transitions. researchgate.net This allows researchers to distinguish between different bonding modes. For example, the intensity of a pre-edge feature in XANES spectra of Fe(III)-bonded systems was found to increase with the number of Fe(III)–O–P bonds, indicating a transition from monodentate to bidentate coordination. researchgate.net

Reaction energy calculations based on MO theory can also determine the relative stability of different surface complexes. Such calculations have suggested that a monoprotonated monodentate complex may be more energetically favored than a deprotonated bidentate complex. nih.gov

Mechanistic Investigations of Iron Hydroxide Phosphate Reactions

Adsorption Mechanisms at Iron Hydroxide-Phosphate Interfaces

The adsorption of phosphate (B84403) onto iron hydroxide (B78521) surfaces is a complex process involving multiple mechanisms that can occur simultaneously. The predominant mechanism is often dictated by system conditions such as pH, ionic strength, and the nature of the iron hydroxide mineral.

Inner-Sphere Complexation and Ligand Exchange Processes

A primary mechanism for phosphate retention on iron hydroxide surfaces is through the formation of inner-sphere complexes. oclc.orgcdnsciencepub.com This process, also referred to as chemisorption or specific adsorption, involves a direct covalent bond between the phosphate ion and the iron center on the mineral surface. oclc.orgcdnsciencepub.com The formation of these stable complexes is a result of a ligand exchange reaction where phosphate anions displace surface hydroxyl groups (-OH) or water molecules (-OH2) coordinated to the iron atoms. oclc.orgmdpi.comscielo.br

The reaction can be represented as: ≡FeOH + H₂PO₄⁻ ↔ ≡FeH₂PO₄ + OH⁻

Infrared spectroscopy studies have provided evidence for this mechanism, showing that phosphate can replace two singly coordinated hydroxyl groups on goethite to form a binuclear bridging complex. oclc.org This type of bonding is strong and often results in the irreversible or slowly reversible adsorption of phosphate. oclc.org The stability of these inner-sphere complexes contributes significantly to the long-term sequestration of phosphorus in environments rich in iron hydroxides.

Different types of inner-sphere complexes can form depending on the surface structure of the iron hydroxide and the solution pH. Research has identified various coordination geometries for adsorbed phosphate on goethite, including protonated and deprotonated binuclear bidentate forms. scielo.br At lower pH, protonated forms are more prevalent, while at higher pH, deprotonated forms increase the strength and stability of the Fe-O-P bond. scielo.br

Table 1: Types of Inner-Sphere Complexes of Phosphate on Iron Hydroxide Surfaces
Complex TypeDescriptionPredominant pH RangeReference
Monodentate MononuclearPhosphate binds to a single iron atom through one oxygen atom.Higher pH nih.gov
Bidentate BinuclearPhosphate bridges two adjacent iron atoms, binding through two oxygen atoms.Lower pH scielo.brnih.gov
Protonated Binuclear BidentateA bidentate binuclear complex that retains one or more protons.Acidic (e.g., pH 5) scielo.br
Deprotonated Binuclear BidentateA bidentate binuclear complex that has lost its protons.Alkaline (e.g., pH 9) scielo.br

Electrostatic Interactions and Zeta Potential Changes

Electrostatic forces also play a significant role in the adsorption of phosphate onto iron hydroxide surfaces, particularly in the formation of outer-sphere complexes where a water molecule remains between the phosphate ion and the surface iron atom. cdnsciencepub.com The surface charge of iron hydroxides is pH-dependent, and this is quantified by the point of zero charge (pHpzc), the pH at which the net surface charge is zero. cdnsciencepub.com

Below the pHpzc, the surface of iron hydroxide is positively charged due to the protonation of surface hydroxyl groups (≡FeOH + H⁺ ↔ ≡FeOH₂⁺). This positive charge creates an electrostatic attraction for negatively charged phosphate anions (H₂PO₄⁻ and HPO₄²⁻), facilitating their accumulation near the surface and subsequent adsorption. cdnsciencepub.com Conversely, above the pHpzc, the surface becomes negatively charged (≡FeOH + OH⁻ ↔ ≡FeO⁻ + H₂O), leading to electrostatic repulsion with phosphate anions and a decrease in adsorption. cdnsciencepub.com

The adsorption of phosphate, being an anionic species, can significantly alter the surface charge of iron hydroxides. The formation of inner-sphere complexes, in particular, leads to a more negative surface charge, which can be observed as a shift in the zeta potential to lower values. This change in surface charge can, in turn, influence the interaction of the iron hydroxide particles with other ions and particles in the surrounding environment.

Table 2: Point of Zero Charge (pHpzc) for Common Iron Hydroxides
Iron HydroxideTypical pHpzc RangeReference
Goethite (α-FeOOH)7.0 - 9.0 researchgate.net
Ferrihydrite7.5 - 8.5 nih.gov
Lepidocrocite (γ-FeOOH)5.5 - 7.5 gatech.edu
Akaganeite (β-FeOOH)6.9 - 8.9 mdpi.com

Role of Specific Surface Area and Hydroxyl Species in Adsorption

The adsorption capacity of iron hydroxides for phosphate is strongly correlated with their specific surface area and the density of reactive surface hydroxyl groups. mdpi.com Materials with a higher specific surface area generally exhibit a greater capacity for phosphate adsorption simply because more sites are available for interaction. researchgate.net Amorphous iron hydroxides, such as ferrihydrite, often have a much larger specific surface area compared to their crystalline counterparts like goethite and hematite, and thus can adsorb larger amounts of phosphate per unit mass. researchgate.net

The type and reactivity of surface hydroxyl groups are also crucial. Surface hydroxyls on iron hydroxides can be classified based on their coordination to the underlying iron atoms (e.g., singly, doubly, or triply coordinated). Singly coordinated hydroxyl groups are generally considered to be the most reactive and are the primary sites for ligand exchange reactions with phosphate. oclc.org The density of these reactive sites can vary depending on the specific iron hydroxide mineral and its crystallinity. The initial rapid phase of phosphate adsorption is often attributed to the reaction with these highly accessible and reactive surface hydroxyls. oclc.org

Precipitation Mechanisms of Iron Phosphate Compounds

Under conditions of high iron and phosphate concentrations, precipitation of distinct iron phosphate mineral phases can occur. This process is distinct from adsorption, as it involves the formation of a new three-dimensional solid phase rather than the accumulation of ions at a pre-existing surface.

Hydrolysis of Iron Ions and Complex Formation

The precipitation of iron phosphates from an aqueous solution is initiated by the hydrolysis of ferric ions (Fe³⁺). In aqueous solutions, Fe³⁺ exists as a hydrated ion, [Fe(H₂O)₆]³⁺, which undergoes hydrolysis to form a series of monomeric and polymeric hydroxo complexes, such as [Fe(OH)(H₂O)₅]²⁺ and the dimer [Fe₂(OH)₂(H₂O)₈]⁴⁺. nih.gov These hydrolyzed iron species are highly reactive towards phosphate ions.

The interaction between these iron hydroxo complexes and phosphate leads to the formation of various aqueous iron-phosphate complexes. mdpi.com For instance, species such as FeHPO₄⁺ and FeH₂PO₄²⁺ have been identified in solution. mdpi.com The formation of these complexes is a critical precursor step to precipitation. Under conditions of supersaturation, these complexes can nucleate and grow into solid iron phosphate phases. In some cases, the formation of a tetranuclear complex, Fe₄(PO₄)(OH)₂(H₂O)₁₆⁷⁺, has been observed as an intermediate species, particularly at a high iron-to-phosphate ratio. nih.gov

Influence of Co-existing Ions and pH on Precipitation

The precipitation of iron phosphate is highly sensitive to the solution chemistry, particularly pH and the presence of co-existing ions. The pH of the solution dictates the speciation of both iron and phosphate, thereby controlling the thermodynamics and kinetics of precipitation. semanticscholar.org Generally, the precipitation of iron(III) phosphates is favored under acidic conditions. wordpress.com

Co-existing ions can have a significant impact on iron phosphate precipitation. Certain cations and anions can form complexes with iron or phosphate, altering their availability for precipitation. For example, calcium and magnesium ions can enhance phosphate removal by forming ternary complexes on the surface of iron hydroxides, which can act as precursors to precipitation. nih.gov The presence of these divalent cations can lead to the formation of HPO₄²⁻-bridged ternary complexes, such as Fe(OPO₃H)Ca⁺ and Fe(OPO₃H)Mg⁺. nih.gov

Conversely, some ions can inhibit precipitation. For instance, sulfate (B86663) ions can compete with phosphate for iron, potentially hindering the formation of iron phosphate precipitates. The presence of various ions in natural and wastewater systems can lead to the formation of complex and mixed-phase precipitates. The initial precipitate is often an amorphous iron phosphate, which can subsequently transform into more stable crystalline phases like strengite (FePO₄·2H₂O) over time. semanticscholar.orgwordpress.com

Table 3: Common Iron Phosphate Precipitates and their Formation Conditions
Mineral NameChemical FormulaTypical Formation ConditionsReference
StrengiteFePO₄·2H₂OAcidic pH (<7) wordpress.com
Vivianite (B12648973)Fe₃(PO₄)₂·8H₂OReducing conditions, presence of Fe(II) researchgate.net
Amorphous Iron PhosphateVariableInitial precipitate from supersaturated solutions semanticscholar.orgwordpress.com
PhosphosideriteFePO₄·2H₂ODimorph of strengite, crystallizes from amorphous precursors wordpress.com

Dissolution and Desorption Processes

Recyclability and Desorption Strategies

The reversible nature of phosphate sorption onto iron hydroxides is crucial for the development of recyclable adsorbent materials for phosphate removal and recovery. nih.gov Effective desorption strategies aim to release the bound phosphate, thereby regenerating the adsorbent for subsequent use. nih.govgcu.ac.uk Chemical desorption using alkaline solutions has been identified as a highly effective method. researchgate.netnih.gov

One of the most common and effective eluents for desorbing phosphate from iron-based adsorbents is sodium hydroxide (NaOH) at a high pH (≥10). researchgate.net Studies have demonstrated that a 50 g/L NaOH solution can achieve a desorption rate of over 98% for phosphate from hydrous iron oxide. nih.gov Similarly, a 4% NaOH solution has been shown to be adequate for achieving approximately 99% desorption. gcu.ac.uk The high concentration of hydroxide ions in these solutions effectively competes with phosphate ions for the active binding sites on the iron hydroxide surface, leading to the release of phosphate. cdnsciencepub.com Research has shown that iron hydroxide adsorbents can be regenerated and reused for multiple cycles with maintained performance. nih.govresearchgate.net For example, one study demonstrated that after desorption with a 1 M NaOH solution, the high specific surface area of the adsorbent was maintained, confirming its recyclability. researchgate.net Another study involving a layered double hydroxide adsorbent showed that it could be used for six cycles of adsorption-desorption, with the desorption rate remaining above 95%. gcu.ac.uk

Interactive Table: Desorption Efficiency of NaOH on Phosphate-Loaded Iron Hydroxides

Adsorbent Desorbing Solution Desorption Rate (%) Reference
Hydrous Iron Oxide 50 g/L NaOH >98 nih.gov
Mg-Fe-Cl Layered Double Hydroxide 4% NaOH ~99 gcu.ac.uk

Factors Influencing Phosphate Release

Several factors influence the release of phosphate from iron hydroxide surfaces, with pH being one of the most critical. nih.govresearchgate.net Generally, phosphate adsorption on iron (hydr)oxides decreases as the pH increases. cdnsciencepub.comacs.org This is because at higher pH levels, the surface of the iron hydroxide becomes more negatively charged, leading to electrostatic repulsion with the negatively charged phosphate anions. cdnsciencepub.com Additionally, hydroxide ions (OH-) are in higher concentration and compete more effectively with phosphate ions for the available adsorption sites. cdnsciencepub.com Consequently, increasing the pH favors the desorption of phosphate. researchgate.net

Temperature also plays a role in phosphate release, with studies indicating that phosphate adsorption onto iron-based oxides is often an endothermic process. researchgate.netresearchgate.net This means that an increase in temperature can favor the adsorption process, suggesting that lower temperatures might facilitate desorption, although this effect is often less pronounced than that of pH. The presence of other ions in the solution can also affect phosphate release. Organic anions, such as those from natural organic matter (NOM), can compete with phosphate for adsorption sites, potentially leading to the release of already adsorbed phosphate. researchgate.netmdpi.com The crystallinity of the iron hydroxide also impacts phosphate desorption; for instance, goethite, a crystalline form, has been shown to have a higher desorption rate compared to the more amorphous ferrihydrite. mdpi.com

Interactive Table: Factors Affecting Phosphate Release from Iron Hydroxides

Factor Effect on Phosphate Release Mechanism
Increasing pH Increases release Increased negative surface charge (electrostatic repulsion); increased competition from OH⁻ ions. cdnsciencepub.comacs.org
Temperature Varies (often decreases with increasing temperature for endothermic adsorption) Adsorption can be endothermic, so higher temperatures favor adsorption, and lower temperatures may favor desorption. researchgate.netmdpi.com
Presence of Organic Anions Can increase release Competition for adsorption sites. mdpi.com

| Crystallinity of Iron Hydroxide | Varies (e.g., higher release from goethite than ferrihydrite) | Differences in surface structure and binding strength. mdpi.com |

Redox Chemistry of Iron(IV) Species in Catalytic Cycles

High-valent iron species, particularly iron(IV) (Fe(IV)), are recognized as potent oxidizing intermediates in various catalytic cycles. wikipedia.orgnih.gov These species are often involved in advanced oxidation processes for the degradation of organic contaminants in water. researchgate.netnih.gov The catalytic cycle typically involves the activation of an oxidant, such as peroxymonosulfate (PMS) or hydrogen peroxide, by a lower-valent iron species (e.g., Fe(II) or Fe(III)) to generate a highly reactive Fe(IV) intermediate, often in the form of an oxoiron(IV) species (Fe(IV)=O). researchgate.netbohrium.com

The general mechanism involves the interconversion between different oxidation states of iron. bohrium.com For example, in a system with an iron-based catalyst and PMS, the Fe-N6 catalytic site can activate PMS to form a high-valent iron-oxo species (FeN6=O). bohrium.com This powerful oxidant then reacts with a target organic pollutant, which acts as an electron donor, leading to the oxidation of the pollutant and the reduction of the iron species back to its initial state, thus completing the catalytic cycle. bohrium.com The efficiency of these catalytic systems is dependent on the sustained cycling of the iron ions. researchgate.net

Applications in Advanced Materials and Environmental Systems Research Research Focus

Adsorbent Development for Phosphate (B84403) Removal and Recovery

The use of iron hydroxide-based materials as adsorbents is a prominent strategy for removing and recovering phosphate from aqueous solutions. marquette.edu The high affinity of iron hydroxides for phosphate ions, coupled with their relatively low cost and environmental compatibility, makes them attractive candidates for this application. researchgate.net Research efforts are concentrated on designing highly efficient adsorbent materials, evaluating their performance in realistic scenarios, and understanding the fundamental mechanisms of adsorption.

The design of iron hydroxide-based adsorbents focuses on maximizing their phosphate uptake capacity and kinetic performance. A key strategy involves increasing the surface area and the number of active adsorption sites. This has led to the development of various forms of adsorbents, from granular ferric hydroxide (B78521) (GFH) to nanoscale materials. mdpi.commdpi.com

Researchers have synthesized iron(Fe+3) oxide/hydroxide nanoparticle-based agglomerates (AggFe) that demonstrate unique and effective adsorption properties for phosphate removal. researchgate.neteemj.eu The optimization of these materials often involves manipulating their physical and chemical properties. For instance, reducing the particle size of GFH through methods like ball milling and ultra-sonication has been shown to significantly increase the rate of phosphate adsorption. mdpi.commdpi.com Studies show that ultra-sonication can increase the kinetic constant by 5.6 times compared to standard GFH. mdpi.com

The synthesis conditions, such as pH and the precursor chemicals used, also play a crucial role. For example, adsorbents prepared by gradually adding a buffer solution to ferric chloride (FeCl₃) to maintain a stable pH between 8 and 9 have resulted in materials with a high surface area of 315 m²/g. researchgate.net The modification of iron hydroxides with other metals, like lanthanum, has also been explored to create bimetal composites with enhanced selectivity and adsorption capacity for phosphate. nih.gov

Table 1: Comparison of Granular Ferric Hydroxide (GFH) and Micro-Sized Adsorbents

AdsorbentSize RangeSurface Area (m²/g)Maximum Adsorption Capacity (q_max)Kinetic Constant (k₂) Increase Factor
Granular Ferric Hydroxide (GFH)0.5–2 mmVariesMaintained1.0x
Milled GFH0.1–2 µmDecreased by 50%Lower than GFH3.5x
Ultra-sonicated GFH1.9–50.3 µmDecreased by 20%Similar to GFH5.6x

This table is generated based on data from a study on the improvement of phosphate adsorption kinetics by size reduction of ferric hydroxide. mdpi.commdpi.com

A critical aspect of adsorbent development is evaluating its performance in complex matrices, such as real wastewater, which contains various competing ions. researchgate.net Research indicates that ions like bicarbonates (HCO₃⁻), chlorides (Cl⁻), and sulfates (SO₄²⁻) can influence the adsorption process. researchgate.net However, many iron-based adsorbents exhibit high selectivity for phosphate. nih.gov For example, novel adsorbents like expanded graphite (B72142) loaded with lanthanum (III)-iron (III) hydroxide have shown high sorption selectivity toward phosphate even in the presence of other ions. nih.gov

The adsorption capacity is a key performance metric. Iron oxyhydroxides (FeOOHs) are considered among the best inorganic adsorbents, providing significant phosphate adsorption capacities. mdpi.com Studies have found that the phosphate adsorption capacity of synthesized iron oxide/hydroxide agglomerates is about 1.5 to 1.9 times higher than that of granulated ferric hydroxide. eemj.eu The performance of these materials is often evaluated using adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model, which suggests monolayer adsorption, has been found to fit the experimental data well for many iron hydroxide adsorbents. mdpi.commdpi.comresearchgate.net This indicates a finite number of identical and localized adsorption sites on the material's surface.

Understanding the mechanism of phosphate adsorption is essential for designing more effective materials. Advanced characterization techniques are employed to probe the interactions between phosphate ions and the adsorbent surface. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and X-ray Diffraction (XRD) are used to identify the functional groups involved and the structural changes in the adsorbent after phosphate uptake. nih.govnih.govmdpi.com

FT-IR analysis has revealed that the probable mechanisms of phosphate adsorption include the replacement of surface hydroxyl groups (M-OH) on the iron hydroxide surface, electrostatic interactions, and Lewis acid-base interactions. nih.gov The adsorption process often involves the formation of inner-sphere complexes, where phosphate binds directly to the iron centers on the surface. epa.gov Kinetic studies, which often fit the pseudo-second-order model, suggest that the adsorption process is likely controlled by chemisorption. researchgate.netnih.govnih.govmdpi.comresearchgate.net This involves the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Furthermore, analysis of hydroxyl ion (OH⁻) release during adsorption indicates that the process can occur in steps, with phosphate first exchanging with more reactive surface hydroxyl groups before interacting with less reactive ones. epa.gov

Chemical Precipitation for Phosphate Recovery

Chemical precipitation is another widely used and economical method for phosphate removal and recovery from wastewater. epa.govum.es This process involves the addition of metal salts, primarily those of iron or aluminum, to convert soluble phosphate into insoluble solid precipitates that can be separated from the water. um.esresearchgate.net

Both iron(II) (ferrous) and iron(III) (ferric) salts are effective in precipitating phosphate. However, their efficiency and the optimal conditions for their use differ. epa.govresearchgate.net

Iron(III) Systems: Ferric salts, such as ferric chloride (FeCl₃), are commonly used. The precipitation reaction forms ferric phosphate (FePO₄), an insoluble solid. Ferric systems are generally considered more efficient, requiring less precipitant and achieving lower residual phosphorus concentrations. researchgate.net However, they are often more expensive than their ferrous counterparts. researchgate.net The main mechanisms involved include the direct precipitation of FePO₄, co-precipitation with ferric hydroxide (Fe(OH)₃), and adsorption of phosphate ions onto ferric hydroxide flocs. um.es

Iron(II) Systems: Ferrous salts, like ferrous sulfate (B86663) (FeSO₄), can also be used. A key difference is that in the presence of dissolved oxygen, ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺), which then precipitates the phosphate. epa.gov This in situ generation of Fe³⁺ can lead to a higher phosphate removal efficiency for a given weight of iron used compared to adding a stock Fe³⁺ source directly. epa.gov However, the precipitates formed with Fe(II) in the presence of oxygen can be very fine and may not settle as well as those formed with Fe(III). epa.gov

The choice between Fe(II) and Fe(III) often depends on a balance of factors including cost, desired effluent quality, and the specific characteristics of the wastewater treatment process. researchgate.net Some research suggests using a mixture of ferric and ferrous salts, or partially oxidizing ferrous salt, to combine the advantages of both technologies. researchgate.net

Table 2: Comparison of Iron(II) and Iron(III) for Phosphate Precipitation

FeatureIron(II) System (Ferrous)Iron(III) System (Ferric)
Primary Precipitant Fe²⁺ (oxidizes to Fe³⁺ in presence of O₂)Fe³⁺
Efficiency Can be higher per weight of iron if fully oxidized in situGenerally more efficient with less precipitant needed
Cost Less expensiveMore expensive
Precipitate Quality Finer precipitates, may have poor settlingSuperior settling properties
Primary Product FePO₄ (after oxidation)FePO₄

This table is compiled from comparative studies on phosphate removal using iron salts. epa.govresearchgate.net

Struvite (magnesium ammonium (B1175870) phosphate, MgNH₄PO₄·6H₂O) crystallization is a leading technology for recovering phosphorus from wastewater as a valuable, slow-release fertilizer. tandfonline.comresearchgate.net The process typically involves adding a magnesium source to wastewater that is rich in ammonium and phosphate, and adjusting the pH to induce crystallization. nih.gov

The role of iron in this process is generally considered that of a competing or interfering ion. The presence of metals like iron can affect struvite crystallization even at low concentrations. researchgate.net Iron can co-precipitate in the form of hydroxides or iron phosphates during the process, which can reduce the purity of the final struvite product. researchgate.net This co-precipitation can be influenced by factors such as the total suspended solids in the wastewater. researchgate.net Therefore, while iron compounds are central to direct chemical precipitation of phosphate, in the context of struvite recovery, managing the concentration of iron is important to ensure the formation of high-purity struvite crystals.

Catalytic Applications and Reaction Engineering

Iron(IV) hydroxide phosphate and related iron(IV) species are subjects of intensive research in catalysis, particularly for their ability to perform challenging chemical transformations. These high-valent iron complexes often serve as models or mimics for the reactive intermediates found in biological enzyme systems.

Mimicking Enzyme Active Sites (e.g., Cytochrome P450)

The catalytic prowess of many iron-containing enzymes stems from the unique electronic structure of the iron center within their active sites. nih.gov Researchers aim to replicate this functionality using synthetic analogs like iron(IV) hydroxide phosphate. A prime example is the family of Cytochrome P450 enzymes, which are capable of oxidizing strong, relatively inert carbon-hydrogen (C-H) bonds. stanford.edustanford.edu

The active intermediate in the P450 catalytic cycle is an iron(IV) oxo species known as Compound I. stanford.edu This highly reactive species abstracts a hydrogen atom from a substrate, leading to the formation of an iron(IV) hydroxide intermediate, referred to as Compound II, and a substrate radical. stanford.edunih.gov The iron(IV) hydroxide complex is a crucial component of the "rebound" mechanism that ultimately yields the hydroxylated product. stanford.edu The unique thiolate ligation from a cysteine residue in P450 enzymes is thought to increase the basicity of the iron(IV) species, which is key to its powerful oxidizing capabilities. stanford.edunih.govresearchgate.net

Synthetic systems involving iron oxides and phosphates, often termed "nanozymes," also mimic the peroxidase-like activity of natural enzymes. nih.govacs.org In these systems, the iron is confined within a nanostructure, creating an active site that facilitates electron transfer in redox reactions, similar to the heme group in peroxidases and catalases. nih.gov The catalysis often proceeds through the generation of highly reactive hydroxyl radicals from hydrogen peroxide, a mechanism analogous to Fenton chemistry. acs.orgresearchgate.net

C-H Bond Activation Mechanisms

The activation of C-H bonds, which have high dissociation energies (approx. 98-100 kcal/mol), is a fundamentally challenging chemical reaction that P450 enzymes perform efficiently. stanford.edustanford.edu The generally accepted mechanism involves the following key steps:

Formation of Compound I: The cycle begins with the ferric (Fe³⁺) enzyme. Through a series of reduction and oxygen-binding steps, a highly reactive iron(IV) oxo porphyrin radical species (Compound I) is formed. stanford.edu

Hydrogen Abstraction: Compound I abstracts a hydrogen atom (H•) from the substrate's C-H bond. nih.gov

Formation of Compound II: This abstraction results in the formation of a substrate radical and an iron(IV) hydroxide intermediate (Compound II). stanford.eduresearchgate.netnih.gov

Radical Rebound: The substrate radical then "rebounds" and combines with the hydroxyl group from Compound II to form the final hydroxylated product, regenerating the ferric state of the enzyme. stanford.edu

The pKₐ of the iron(IV) hydroxide intermediate (Compound II) is a critical parameter. nih.gov A higher pKₐ for Compound II corresponds to a lower reduction potential for Compound I, which reduces the driving force for undesirable side reactions, such as the oxidation of the enzyme's own protein structure. nih.govnih.gov In studies of P450 enzyme CYP158, the pKₐ for the iron(IV) hydroxide complex was determined to be 11.9. nih.gov This high basicity is believed to be a key factor that allows the enzyme to carry out difficult oxidations without self-destructing. stanford.edustanford.edu

IntermediateDescriptionRole in C-H Activation
Compound I Iron(IV) oxo species with a ligand-based radicalAbstracts hydrogen atom from substrate
Compound II Iron(IV) hydroxide speciesProvides the hydroxyl group for the final product in the "rebound" step

Environmental Remediation and Engineered Barriers

Iron hydroxide and phosphate compounds are extensively studied for their utility in environmental remediation, particularly for treating contaminated groundwater and stabilizing hazardous substances in soils and sediments.

Utilization in Permeable Reactive Barriers

Permeable reactive barriers (PRBs) are a passive, in-situ technology for remediating contaminated groundwater. frontiersin.orgclu-in.org They consist of a subsurface wall filled with reactive materials that intercept a contaminant plume as it flows with the natural gradient of the groundwater. clu-in.orgclu-in.orgrsc.org The reactive media within the barrier transform the contaminants into less harmful or immobile forms. rsc.org

Iron-based materials are among the most common reactive media used in PRBs. rsc.org Materials like zero-valent iron (ZVI), iron oxides, and iron hydroxides are effective for treating a wide range of contaminants, including heavy metals and chlorinated solvents. frontiersin.orgrsc.org Iron hydroxide can facilitate the removal of contaminants through adsorption and precipitation. mdpi.com For example, ferric hydroxide precipitates can form, which can clog the barrier's pores; however, proper design can mitigate this by ensuring the barrier is more permeable than the surrounding aquifer. clu-in.org The effectiveness of the PRB is largely dependent on the reactivity, longevity, and cost of the chosen medium. frontiersin.org

Stabilization of Contaminants via Phosphate Complexation

The interaction between iron hydroxides and phosphates is a key mechanism for immobilizing various contaminants. Iron hydroxide minerals are chemically reactive and possess significant adsorptive properties for phosphate. digitellinc.com The process involves surface complexation, where phosphate anions bind to the surface of iron (oxy)hydroxides like goethite. vliz.be

This mechanism is applied to remove excess phosphate from water bodies to prevent eutrophication. researchgate.netresearchgate.net Amorphous iron hydroxides, with their high specific surface area, are particularly effective at adsorbing phosphate. researchgate.net The adsorption process can be influenced by pH and the presence of other ions. vliz.be

Conversely, phosphate itself can be used to stabilize heavy metal contaminants. The addition of phosphate sources, such as apatite, to contaminated soils and sediments can lead to the formation of highly insoluble and stable metal-phosphate minerals, effectively reducing the bioavailability and leachability of metals like lead, cadmium, and zinc. researchgate.net In some advanced remediation systems, materials that combine iron, phosphate, and other components are used to create a synergistic effect, enhancing the removal of multiple contaminants through mechanisms like inner-sphere complexation and anion exchange. mdpi.com

Remediation StrategyMechanismTarget Contaminants
Permeable Reactive Barriers (PRBs) Adsorption, Precipitation, Chemical DegradationHeavy metals, Chlorinated solvents
Phosphate Adsorption Surface complexation on iron hydroxidesExcess phosphate in water
Heavy Metal Stabilization Formation of insoluble metal-phosphate mineralsLead, Cadmium, Zinc

Slow-Release Nutrient Systems and Agricultural Applications

To enhance nutrient use efficiency and minimize environmental losses from agriculture, research has focused on developing slow-release fertilizers (SRFs). nih.gov Iron(IV) hydroxide phosphate and related compounds offer a promising platform for creating SRFs that provide a sustained supply of essential nutrients to crops.

Conventional fertilizers are often highly water-soluble, leading to rapid nutrient release that may not align with the plant's uptake rate. nih.gov This can result in nutrient runoff and leaching, causing environmental pollution. SRFs are designed to release nutrients gradually over an extended period, better matching the crop's demand. nih.govbcit.ca

One approach involves creating water-insoluble compounds based on a polymeric phosphate structure. researchgate.net For example, a slow-release iron fertilizer can be synthesized by polymerizing iron sources like goethite [FeO(OH)] with phosphoric acid. researchgate.net The resulting iron polyphosphate has low water solubility but can be dissolved by citrate (B86180) and other compounds exuded by plant roots, making the iron available for uptake. researchgate.net This root-activity-driven dissolution provides a more targeted nutrient delivery system. researchgate.net

Layered double hydroxides (LDHs), which can contain iron, are another class of materials being explored for the slow release of phosphate. nih.govacs.orgacs.org These materials have a layered structure that can accommodate phosphate anions in their interlayer spaces. nih.gov The release of these nutrients is often pH-dependent, with a faster release occurring in more acidic soil conditions. acs.org Hybridizing these LDHs with natural polymers can further control the release kinetics, making them responsive to specific triggers in the soil environment, such as organic ligands released by plant roots. acs.org

Slow-Release SystemCompositionRelease Mechanism
Polymeric Phosphate Fertilizer Iron polyphosphate synthesized from goethite and phosphoric acidDissolution by root exudates (e.g., citrate)
Layered Double Hydroxides (LDHs) Iron-containing layered structures with intercalated phosphateIon exchange, pH-dependent dissolution

Layered Double Hydroxides (LDHs) as Phosphate Carriers

Layered double hydroxides are a class of materials with a unique brucite-like layered structure. nih.gov These structures consist of positively charged layers of mixed-metal hydroxides, with charge-balancing anions and water molecules located in the interlayer region. nih.gov The general chemical formula for LDHs is [M2+1–xM3+x(OH)2]x+(An–)x/n·yH2O, where M2+ can be divalent cations like Mg2+ or Ca2+, and M3+ is a trivalent cation such as Al3+ or, importantly for this context, Fe3+. nih.gov

The incorporation of iron into the LDH structure is crucial for its function as a phosphate carrier. Iron-based LDHs, such as those containing Mg/Fe or Ca/Fe, are synthesized to create a high affinity for phosphate ions. nih.govnih.gov The mechanism for phosphate uptake into the LDH structure is multifaceted and includes:

Anion Exchange: The interlayer anions (commonly nitrates or chlorides from the synthesis process) can be exchanged with phosphate ions from a solution. nih.gov

Surface Adsorption: Phosphate ions can adsorb onto the external surfaces of the LDH particles. nih.gov

Precipitation: In some cases, the release of metal cations from the LDH can lead to the precipitation of metal phosphate compounds on the surface. nih.gov

The composition of the metal cations in the hydroxide layers significantly influences the LDH's properties. For instance, Ca-based LDHs have shown higher phosphate removal percentages (85–99%) compared to Mg-based LDHs (<50%) under similar conditions. nih.govacs.org The molar ratio of the divalent to trivalent cations (M2+/M3+) also plays a critical role in determining the charge density of the layers and, consequently, the anion exchange capacity. um.ac.ir Research has shown that the adsorption of phosphate can prevent the decomposition of certain iron-based LDHs under specific conditions. researchgate.net

The table below summarizes the characteristics of different iron-containing LDHs as phosphate carriers based on various research findings.

LDH CompositionM2+/M3+ RatioInterlayer AnionPhosphate Uptake Mechanism(s)Reference
MgFe-LDH2:1, 3:1NO₃⁻, Cl⁻Surface complexation, partial dissolution and precipitation researchgate.net
CaFe-LDHNot specifiedNO₃⁻Anion exchange osti.gov
MgAlFe-LDH2:0.5:0.5P-anionsStructural incorporation nih.gov
ZnFe-LDHNot specifiedNot specifiedComplexation nih.gov

Release Kinetics and Efficacy in Soil and Hydroponic Systems

A key advantage of using LDHs as phosphate carriers is their potential for slow and controlled release of the nutrient, which can enhance nutrient use efficiency and minimize environmental losses. ufl.educropaia.com The release of phosphate from the LDH matrix is a critical aspect of its efficacy as a fertilizer.

Release Kinetics: The rate of phosphate release from LDHs is influenced by several factors, including the pH of the surrounding medium, the presence of competing anions like carbonates in the soil, and the specific composition of the LDH. nih.govacs.org In acidic soils, the release may be accelerated due to the partial dissolution of the LDH structure. acs.org Conversely, in neutral soils, the primary release mechanism is a slower ion-exchange process with anions present in the soil solution. acs.orgresearchgate.net

The table below presents findings on the kinetic models that best fit the phosphate release from different iron-containing LDHs.

LDH SystemConditionBest Fit Kinetic ModelKey FindingReference
CaFe-LDHWeakly acidic media (pH 5.2)Modified Freundlich modelHeterogeneous diffusion process; release rate depends on phosphate charge. nih.gov
CaFe/BiocharAqueous solution (pH 2.15)Pseudo n order modelAdsorption process is favorable, spontaneous, and endothermic. iwaponline.comnih.gov
MgAl-LDHSoil incubationFirst-order kineticsP-LDHs function as effective slow-phosphate-release materials. nih.gov

Efficacy in Soil and Hydroponic Systems: The performance of LDH-based phosphate carriers has been evaluated in both soil and hydroponic environments. In soil systems, P-intercalated LDHs have demonstrated superior performance in terms of dry matter production and phosphorus content in plants compared to conventional soluble phosphate fertilizers. nih.gov Furthermore, these materials can have the added benefit of increasing soil pH over time, which can be advantageous in acidic soils. nih.gov One study found that the phosphorus use efficiency of a P-LDH in an acid soil was up to 4.5 times higher than that of a soluble phosphate source, partly due to this liming effect. acs.org

In hydroponic systems, the efficacy of P-intercalated LDHs has been found to be less pronounced. nih.gov This is likely due to the different nutrient dynamics in soilless culture. In hydroponics, iron availability is a significant challenge, as iron can readily precipitate with phosphate and hydroxide ions, making it unavailable to plants. scienceinhydroponics.com Therefore, iron is typically supplied in a chelated form (e.g., Fe-EDDHA, Fe-DTPA) to maintain its solubility and availability across a range of pH levels. scienceinhydroponics.compurehydroponics.com The direct application of an iron phosphate compound could lead to precipitation issues, hindering nutrient uptake. scienceinhydroponics.com An excess of phosphate can also induce what appears to be an iron deficiency by forming iron-phosphate crystals within the plant's transport system. scienceinhydroponics.com

The research indicates that while iron-based LDHs show great promise as slow-release fertilizers for soil-based agriculture, their application in hydroponic systems requires further investigation and possibly different formulation strategies to overcome challenges related to nutrient solubility and interactions. nih.govrd2.co.nz

Future Research Directions and Unaddressed Challenges in Iron 4+ Hydroxide Phosphate Chemistry

Development of Novel Synthesis Routes for Iron(IV) Hydroxide (B78521) Phosphate (B84403)

The synthesis of compounds containing iron in the Fe(IV) state is inherently challenging due to the high oxidation potential required and the thermal instability of many resulting high-valent species. udg.edunih.gov The presence of hydroxide and phosphate ligands introduces further complexity. Future research must focus on overcoming these hurdles to produce stable, well-defined Iron(IV) hydroxide phosphate.

A primary challenge is the selection of appropriate oxidizing agents and reaction conditions that are potent enough to achieve the Fe(IV) state without causing the decomposition of the phosphate or hydroxide components. Traditional methods often result in mixed-valence compounds or more stable Fe(III) species. nih.gov Novel strategies could involve the use of powerful, yet selective, oxidants under non-aqueous or low-temperature conditions to stabilize the reactive Fe(IV) center. wikipedia.org

Another promising avenue is precursor design. The development of molecular precursors containing pre-formed iron-phosphate or iron-hydroxide bonds within a specific coordination environment could facilitate the final oxidation step. This approach, utilizing carefully designed ligand scaffolds, has shown success in stabilizing high-valent iron in other chemical systems. udg.edunih.gov

Future synthetic explorations could be categorized as follows:

Synthesis ApproachDescriptionKey Challenges
Strong Oxidation Chemistry Use of potent oxidants like iodosobenzene (B1197198) or electrochemical methods to oxidize stable Fe(II) or Fe(III) phosphate precursors. wikipedia.orgPreventing ligand degradation; controlling the reaction to avoid over-oxidation or decomposition.
Precursor-Directed Synthesis Designing and synthesizing complex iron precursors with specific ligands that stabilize the Fe(IV) state upon oxidation.Synthesis of suitable, stable precursors; ensuring the ligand framework can accommodate the high charge of Fe(IV).
Hydrothermal/Solvothermal Methods Employing high-pressure and moderate-temperature conditions to influence reaction pathways and crystallize novel phases.The presence of water can favor the formation of more stable Fe(III) oxides/hydroxides; requires careful control of pH and redox potential. researchgate.net
Top-Down Delithiation/De-intercalation Starting with a stable lithium iron phosphate structure and chemically or electrochemically removing lithium and electrons to force iron into a higher oxidation state. nih.govAchieving complete delithiation to reach the Fe(IV) state without collapsing the crystal structure.

Success in this area hinges on the ability to control the delicate balance between achieving the high oxidation state and maintaining the structural integrity of the compound.

In-Depth Structural and Electronic Characterization of High Oxidation State Iron-Phosphate Compounds

Assuming a stable sample of Iron(IV) hydroxide phosphate can be synthesized, its thorough characterization presents the next significant challenge. The inherent instability of many Fe(IV) compounds makes their isolation and analysis difficult. nih.gov A multi-technique approach would be essential to unambiguously determine its structure and electronic properties.

Structural Characterization: Single-crystal X-ray diffraction would be the gold standard for determining the precise atomic arrangement, bond lengths, and coordination geometry of the iron center. However, growing suitable single crystals of a potentially unstable compound is a major hurdle. For polycrystalline powders, Synchrotron X-ray Diffraction would be necessary to obtain high-resolution data for Rietveld refinement. nih.gov

Electronic and Spectroscopic Characterization: Spectroscopic methods are crucial for confirming the Fe(IV) oxidation state and understanding its electronic environment.

Mössbauer Spectroscopy: This technique is highly sensitive to the local electronic environment of iron nuclei, providing direct evidence of the oxidation state, spin state, and site symmetry. udg.edu

X-ray Absorption Spectroscopy (XAS): XAS, particularly at the Fe K-edge, can provide information on the oxidation state and coordination environment of the iron atoms. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic Fe(IV) species, EPR can give insights into the electronic structure and spin state. udg.edu

The following table summarizes the key characterization techniques and the information they would provide for Iron(IV) hydroxide phosphate.

TechniqueInformation ProvidedAnticipated Challenges
Single-Crystal X-ray Diffraction Precise 3D atomic structure, bond lengths, coordination number.Growing high-quality single crystals of a potentially unstable compound.
Mössbauer Spectroscopy Confirmation of Fe(IV) oxidation state, spin state, local symmetry.Sample instability at measurement temperatures; interpretation of complex spectra. udg.edu
X-ray Absorption Spectroscopy (XAS) Average oxidation state, Fe-O and Fe-P bond distances, coordination geometry. nih.govBeam-induced reduction of the Fe(IV) center during measurement.
Fourier-Transform Infrared (FTIR) & Raman Spectroscopy Information on P-O and O-H vibrational modes, confirming the presence of phosphate and hydroxide groups. researchgate.netDifferentiating between various types of hydroxyl groups and coordinated water.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Given the synthetic and characterizational difficulties, computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for guiding future research. arxiv.org DFT can be used to predict the properties of Iron(IV) hydroxide phosphate before it is ever synthesized, providing crucial insights into its likely stability, structure, and reactivity.

Future computational work should focus on:

Predicting Structural Stability: DFT calculations can be used to model various possible crystal structures and determine their thermodynamic stability. This can help guide synthetic efforts toward the most promising reaction conditions. researchgate.net

Simulating Spectroscopic Signatures: By calculating properties like Mössbauer isomer shifts or vibrational frequencies, computational models can provide theoretical benchmarks to help interpret experimental data. researchgate.netnih.gov

Mapping Reaction Pathways: DFT can be used to model potential catalytic cycles or degradation pathways, predicting the reactivity of the Fe(IV) center and identifying key reactive intermediates. nih.gov This is crucial for understanding its potential in catalysis and environmental applications.

A hybrid approach, combining Monte Carlo methods with ab initio molecular dynamics, could effectively model the structure and properties, avoiding computationally expensive melt-quench simulations and allowing for accurate calculations of electronic, magnetic, and optical properties. arxiv.org

Exploration of New Catalytic and Environmental Applications

The primary motivation for studying high-valent iron species is their potential for novel reactivity. The Fe(IV) center in Iron(IV) hydroxide phosphate is expected to be a powerful oxidant, opening up applications in catalysis and environmental remediation.

Catalytic Applications: Iron phosphate-based catalysts have already demonstrated activity in selective oxidation reactions, such as the direct oxidation of methane (B114726) to formaldehyde. rsc.orgrsc.org The higher oxidation state of Fe(IV) could potentially lower the activation energy for C-H bond activation, leading to catalysts that operate at lower temperatures or with higher efficiency. Future research should explore its efficacy in a range of oxidative transformations, including the oxidation of alcohols, alkanes, and aromatic compounds. researchgate.net

Environmental Applications: Iron-based materials are widely used for environmental remediation, particularly for the removal of pollutants through adsorption and redox processes. mdpi.comresearchgate.net The high oxidizing potential of Iron(IV) hydroxide phosphate could be harnessed for the destructive oxidation of persistent organic pollutants in water, such as phenols, dyes, and pharmaceuticals. researchgate.net Furthermore, its phosphate and hydroxide surface groups could provide active sites for the adsorption of heavy metal cations. mdpi.com

Potential ApplicationProposed MechanismResearch Challenges
Catalytic Oxidation Fe(IV) center acts as a powerful oxidant to activate substrates like methane or alcohols. rsc.orgrsc.orgCatalyst stability under reaction conditions; selectivity towards desired products versus complete oxidation (e.g., to CO2).
Water Remediation (Oxidation) Oxidative degradation of persistent organic pollutants. researchgate.netEnsuring complete mineralization of pollutants to avoid forming toxic byproducts; material stability in aqueous environments.
Water Remediation (Adsorption) Surface phosphate and hydroxide groups bind heavy metal ions. mdpi.comCompetition from other ions in complex water matrices; regeneration of the adsorbent.

Addressing Regeneration and Sustainability in Adsorption Processes

A significant challenge will be to develop a regeneration process that restores the adsorbent's capacity without altering its chemical nature, specifically without reducing the Fe(IV) to Fe(III). Many common regeneration techniques for iron-based adsorbents involve drastic pH changes, such as using concentrated sodium hydroxide (NaOH) solutions. mdpi.comroyalsocietypublishing.org While effective at desorbing anions like phosphate, such strongly basic conditions could potentially destabilize the high-valent iron center.

Future research must investigate milder regeneration strategies, such as:

pH-controlled desorption: Carefully tuning the pH to release adsorbates without causing irreversible structural changes. mdpi.com

Solvent washing: Using specific solvents that can displace adsorbed pollutants without reacting with the adsorbent itself.

Electrochemical regeneration: Applying an electrical potential to drive desorption of ionic species.

Sustainability also requires that the synthesis process itself is environmentally benign, avoiding toxic reagents and minimizing energy consumption. researchgate.net The long-term stability of the material in environmental applications is also crucial to prevent the leaching of iron or phosphate into the treated water.

Standardization of Characterization and Performance Evaluation Methods

A broad challenge in the field of novel materials is the lack of standardized methods for performance evaluation. For a new material like Iron(IV) hydroxide phosphate, establishing clear, consistent, and comparable metrics of performance is essential for advancing the field.

For catalytic applications, this involves standardizing the reporting of:

Turnover Number (TON) and Turnover Frequency (TOF): To quantify catalyst activity and lifetime.

Selectivity: Clearly defining the percentage of reactant converted to the desired product. rsc.org

Reaction Conditions: Specifying temperature, pressure, reactant concentrations, and catalyst loading to ensure reproducibility.

For environmental adsorption applications, standardized protocols are needed for:

Adsorption Isotherms: Using consistent models (e.g., Langmuir, Freundlich) to report maximum adsorption capacity. biointerfaceresearch.com

Kinetic Studies: Reporting rate constants based on standardized kinetic models (e.g., pseudo-first-order, pseudo-second-order). royalsocietypublishing.org

Experimental Conditions: Standardizing pH, initial contaminant concentration, adsorbent dose, and contact time to allow for meaningful comparison between different materials. biointerfaceresearch.com

Establishing these standards will be a community-wide effort, crucial for validating new findings and accurately assessing the potential of complex new compounds like Iron(IV) hydroxide phosphate. epa.govepa.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.